molecular formula C21H16ClN3O3S B3953779 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide

Cat. No. B3953779
M. Wt: 425.9 g/mol
InChI Key: GIQDERIAIRRTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide, commonly known as DTNB, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. DTNB is a derivative of 5,5'-dithiobis(2-nitrobenzoic acid), which is also known as Ellman's reagent. DTNB is a thiol-reactive compound that is used to measure the concentration of thiol groups in proteins and other biomolecules.

Mechanism of Action

DTNB reacts with thiol groups through a thiol-disulfide exchange reaction. The reaction involves the formation of a mixed disulfide between DTNB and the thiol group. The resulting product is a yellow-colored compound that can be measured spectrophotometrically at 412 nm. The reaction is specific for thiol groups and does not react with other functional groups.
Biochemical and Physiological Effects:
DTNB is a thiol-reactive compound that can cause oxidative stress and damage to cells and tissues. It can also interfere with the function of thiol-containing proteins and enzymes. However, at low concentrations, DTNB is relatively non-toxic and does not have significant physiological effects.

Advantages and Limitations for Lab Experiments

DTNB is a widely used reagent in biochemical assays due to its specificity for thiol groups and its ability to produce a stable, measurable product. However, DTNB has some limitations in terms of its sensitivity and specificity. It may not detect all thiol groups in a sample, and it may also react with other compounds that contain sulfhydryl groups. Additionally, DTNB may interfere with the function of thiol-containing proteins and enzymes.

Future Directions

There are several potential future directions for research on DTNB and related compounds. One area of interest is the development of more sensitive and specific thiol-reactive compounds for use in biochemical assays. Another area of interest is the study of the physiological effects of DTNB and related compounds, particularly in the context of oxidative stress and cell damage. Finally, there is interest in the development of new applications for DTNB and related compounds, such as in the detection of thiol-containing biomolecules in biological fluids and tissues.

Scientific Research Applications

DTNB is widely used in scientific research as a reagent for measuring the concentration of thiol groups in proteins and other biomolecules. Thiol groups are important functional groups in many biological molecules, including enzymes, antibodies, and hormones. DTNB reacts with thiol groups to produce a yellow-colored product that can be measured spectrophotometrically. This reaction is widely used in biochemical assays to measure the activity of enzymes and other proteins.

properties

IUPAC Name

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-17-13-16(25(27)28)11-12-18(17)23-21(29)24-20(26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQDERIAIRRTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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